molecular formula C7H15NO2 B11922941 3-Methoxy-N-propyl-propionamide CAS No. 1340551-81-6

3-Methoxy-N-propyl-propionamide

Cat. No.: B11922941
CAS No.: 1340551-81-6
M. Wt: 145.20 g/mol
InChI Key: GRRXRLWKPGEZKZ-UHFFFAOYSA-N
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Description

3-Methoxy-N-propyl-propionamide is an organic compound belonging to the class of amides It is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propionamide chain, with a propyl group (-C3H7) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxy-N-propyl-propionamide typically involves the reaction of 3-methoxypropionic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:

3-Methoxypropionic acid+PropylamineThis compound+Water\text{3-Methoxypropionic acid} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} 3-Methoxypropionic acid+Propylamine→this compound+Water

The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-propyl-propionamide.

    Reduction: Formation of 3-methoxy-N-propyl-propylamine.

    Substitution: Formation of various substituted propionamides, depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-propyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: The parent compound without the methoxy and propyl groups.

    N-Methyl-propionamide: Similar structure but with a methyl group instead of a propyl group.

    3-Methoxypropionamide: Lacks the propyl group on the nitrogen atom.

Uniqueness

3-Methoxy-N-propyl-propionamide is unique due to the presence of both the methoxy and propyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

1340551-81-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-methoxy-N-propylpropanamide

InChI

InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

GRRXRLWKPGEZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCOC

Origin of Product

United States

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